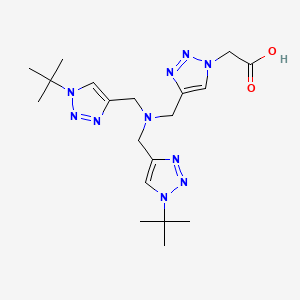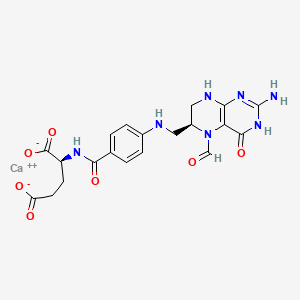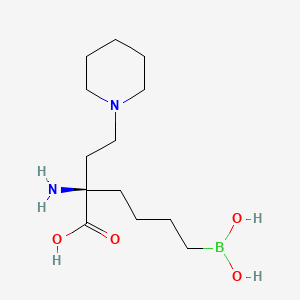
Usp7-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usp7-IN-1 is a selective and reversible inhibitor of ubiquitin-specific protease 7 (USP7), with an IC50 of 77 μM . It can be used for the research of cancer .
Molecular Structure Analysis
The molecular structure of “1, 2-dibromobenzene” was optimized to improve the binding effect of the protein . The results of molecular docking and molecular dynamics simulation analysis showed that compound 1008-1 maintained a stable conformation with the target protein .Chemical Reactions Analysis
USP7 increases YAP stability under increased serine conditions by regulating deubiquitination . P217564 selectively targets the catalytic cleft of USP7 and modifies its active site cysteine (C223) by forming a covalent adduct .Physical And Chemical Properties Analysis
The molecular weight of Usp7-IN-1 is 425.91 . It has a chemical formula of C23H24ClN3O3 .Aplicaciones Científicas De Investigación
Role in Cancer Treatment :
- USP7 is involved in modulating the levels of multiple proteins, including tumor suppressors and transcription factors. Its abnormal expression in various malignant tumors suggests its potential as a promising drug target for cancer therapy (Oliveira, Guedes, & Salvador, 2022).
- Novel USP7 inhibitors are under development, focusing on their roles in stabilizing tumor suppressor proteins and inducing apoptosis in cancer cell lines (Weinstock et al., 2012).
Impact on Oncogenic Pathways and Immune Disorders :
- USP7 plays a critical role in various oncogenic pathways and affects the patient's immune response to tumors. This makes USP7 inhibitors a potential therapeutic option in oncology and immuno-oncology therapies (Wu et al., 2017).
Involvement in Viral Infections :
- USP7 is identified as a key regulator in the p53-mdm2 pathway, which is targeted by viral proteins like the Epstein-Barr nuclear antigen 1, implying its role in cellular immortalization typical of Epstein-Barr virus latent infection (Holowaty & Frappier, 2004).
Drug Development and Structural Studies :
- Research has been conducted on the structure-guided development of USP7 inhibitors, using high-resolution cocrystallography and rational design (O'Dowd et al., 2018).
- Studies include the characterization of USP7 inhibitors, exploring their binding modes and the structural basis for the development of potent anti-cancer therapeutics (Pozhidaeva et al., 2017).
Computational Approaches in Inhibitor Discovery :
- An integrated computational approach combining pharmacophore modeling and molecular docking has been used to identify potential USP7 inhibitors as cancer therapeutics (Kanan et al., 2020).
Mecanismo De Acción
USP7 is a deubiquitinase that regulates the levels of several proteins with roles in cancer development and antitumor immunity. USP7 stabilizes MDM2, the oncogenic E3 ubiquitin ligase that promotes proteasomal degradation of the tumor suppressor, p53 . Small-molecule inhibitors of USP7 with varying potency and selectivity have been developed and are cytotoxic to TP53 wild-type tumor cells in vitro and in vivo .
Safety and Hazards
Propiedades
IUPAC Name |
7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITWIBXKKHFDFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Usp7-IN-1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-Diethylphenyl)-1-Methyl-8-({4-[(1-Methylpiperidin-4-Yl)carbamoyl]-2-(Trifluoromethoxy)phenyl}amino)-4,5-Dihydro-1h-Pyrazolo[4,3-H]quinazoline-3-Carboxamide](/img/structure/B1139135.png)
![(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B1139138.png)


![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)








